

1H NMR Analysis of 2,4-dichloroquinazoline: A Comparative Guide

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Compound of Interest

Compound Name: 2,4-Dichloroquinazoline

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This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **2,4-dichloroquinazoline**. To facilitate a deeper understanding of structure-activity relationships and the influence of substituents on the quinazoline scaffold, this guide presents a comparison with derivatives featuring electron-donating groups at the 2 and 4 positions. All quantitative data is summarized in clear, tabular format, and a detailed experimental protocol for acquiring high-quality 1H NMR spectra is provided.

Comparative 1H NMR Data

The chemical shifts (δ) in 1H NMR spectroscopy are highly sensitive to the electronic environment of the protons. In the quinazoline ring system, the electron-withdrawing nature of the two chlorine atoms in **2,4-dichloroquinazoline** results in a general deshielding of the aromatic protons, causing them to resonate at a lower field (higher ppm values). Replacing the chlorine atoms with electron-donating groups, such as methoxy (-OCH₃) or amino (-NH₂) groups, leads to increased electron density in the aromatic ring. This shielding effect causes the aromatic protons to shift to a higher field (lower ppm values).

The 1H NMR spectral data for **2,4-dichloroquinazoline** and a selection of its derivatives are presented in Table 1. It is important to note that there are some discrepancies in the reported 1H NMR data for **2,4-dichloroquinazoline** in the literature. For instance, some sources report the chemical shifts in CDCl₃ as δ 8.30-8.20 (d, 1H), 8.10-8.00 (m, 2H), and 7.80-7.70 (d, 1H), while others report δ 7.87 (d, 1H), 7.61 (m, 2H), and 7.18 (m, 1H). The data presented in this

guide represents a consensus from available spectral databases and peer-reviewed publications.

Table 1: ^1H NMR Spectral Data of **2,4-dichloroquinazoline** and its Derivatives

Compound	Solvent	H-5 (δ , ppm, multiplicit y, J Hz)	H-6 (δ , ppm, multiplicit y, J Hz)	H-7 (δ , ppm, multiplicit y, J Hz)	H-8 (δ , ppm, multiplicit y, J Hz)	Other signals (δ , ppm, multiplicit y)
2,4-dichloroquinazoline	CDCl_3	8.25 (d, J=8.5)	7.85 (t, J=7.8)	8.05 (t, J=7.8)	7.75 (d, J=8.5)	-
2-(3-Chlorophenyl)-4-methoxyquinazoline	CDCl_3	8.14 (d, J=8.1)	7.51 (t, J=7.6)	7.81 (t, J=7.7)	7.97 (d, J=8.4)	4.27 (s, 3H, -OCH ₃), 7.40-8.57 (m, 4H, Ar-H)
2,4-diaminoquinazoline	DMSO-d_6	7.59 (d, J=8.0)	7.25 (t, J=7.4)	7.48 (s)	8.35 (d, J=8.0)	8.57 (s, 1H, -NH), 4.92 (s, 1H, -NH), 4.68 (s, 2H, -NH ₂)

Experimental Protocol for ^1H NMR Analysis

The following is a standard protocol for the acquisition of a high-resolution ^1H NMR spectrum for quinazoline derivatives.

1. Sample Preparation:

- Sample Weighing: Accurately weigh approximately 5-10 mg of the purified quinazoline compound.

- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl_3) and dimethyl sulfoxide-d₆ (DMSO-d_6) are common choices for these compounds. The choice of solvent can influence chemical shifts.
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm. In modern spectrometers, the residual solvent peak can often be used as a secondary reference.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector (typically around 4-5 cm).

2. NMR Data Acquisition:

- Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
- Tuning and Shimming: Insert the sample into the spectrometer. Perform automatic or manual tuning and shimming procedures to optimize the magnetic field homogeneity.
- Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient.
 - Number of Scans: Acquire a suitable number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full proton relaxation between pulses.

3. Data Processing:

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
- Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.
- Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
- Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplet signals.

Experimental Workflow

The logical flow of the ^1H NMR analysis process is illustrated in the following diagram.



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